molecular formula C18H17NO4 B6361920 1-Benzyl-4,7-dimethoxy-1H-indole-2-carboxylic acid CAS No. 1240570-99-3

1-Benzyl-4,7-dimethoxy-1H-indole-2-carboxylic acid

Cat. No.: B6361920
CAS No.: 1240570-99-3
M. Wt: 311.3 g/mol
InChI Key: FFOWNPDMZIJKNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4,7-dimethoxy-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its benzyl group at the 1-position, methoxy groups at the 4 and 7 positions, and a carboxylic acid group at the 2-position of the indole ring. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

The synthesis of 1-Benzyl-4,7-dimethoxy-1H-indole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4,7-dimethoxyindole with benzyl bromide in the presence of a base, followed by carboxylation at the 2-position. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium carbonate and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high-quality product output .

Chemical Reactions Analysis

1-Benzyl-4,7-dimethoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitrating agents.

    Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts, forming esters of the compound.

Scientific Research Applications

1-Benzyl-4,7-dimethoxy-1H-indole-2-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

1-Benzyl-4,7-dimethoxy-1H-indole-2-carboxylic acid can be compared with other indole derivatives, such as:

Properties

IUPAC Name

1-benzyl-4,7-dimethoxyindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-22-15-8-9-16(23-2)17-13(15)10-14(18(20)21)19(17)11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFOWNPDMZIJKNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(N(C2=C(C=C1)OC)CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.